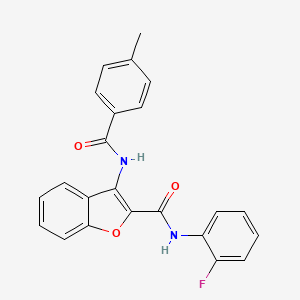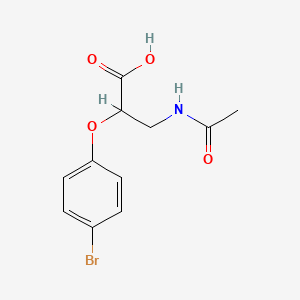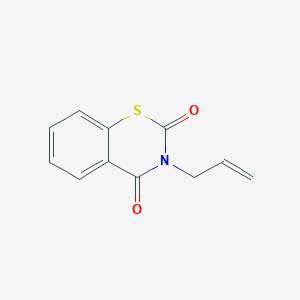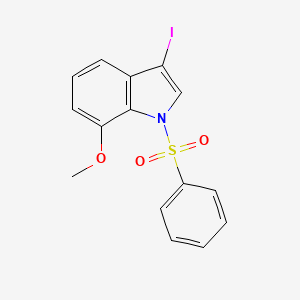![molecular formula C13H18N2O2 B2517149 2-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)丙烷-2-醇 CAS No. 923233-10-7](/img/structure/B2517149.png)
2-(1-(2-甲氧基乙基)-1H-苯并[d]咪唑-2-基)丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
缓蚀剂:咪唑衍生物,包括含有甲氧基的咪唑衍生物,已经研究了它们对金属的缓蚀功效。例如,4-(4,5-双(4-甲氧基苯基)-1H-咪唑-2-基)苯酚表现出显着的缓蚀效率,这可能是由于按照Langmuir模型强烈吸附所致 (Prashanth 等,2021).
强心剂:与查询化学物质在结构上相关的化合物,例如 4-芳酰-1,3-二氢-2H-咪唑-2-酮,已经合成并评估了其强心活性,在治疗充血性心力衰竭方面显示出前景 (Schnettler 等,1982).
抗癌活性:已经研究了苯并咪唑衍生物(包括含有甲氧基苯甲酰成分的衍生物)的抗癌特性。该类别中的一些化合物显示出显着的生长抑制活性,并且正在进行临床试验 (Rashid 等,2012).
低聚苯并咪唑的合成和表征:已经对苯并咪唑单体的光学、电学、电化学和热学性质进行了研究。这些化合物显示出在材料科学中使用的潜力,特别是在导电和热稳定材料的开发中 (Anand & Muthusamy,2018).
质子型羟基离子液体:已经合成并研究了含有咪唑单元的化合物(类似于所询问的化合物)作为羟基离子液体的性质。这些化合物在电化学和材料科学等各个领域都有应用 (Shevchenko 等,2017).
安全和危害
The safety and hazards associated with imidazole derivatives depend on their specific structure. For instance, 2-(1H-Imidazol-2-yl)propan-2-ol has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
The compound, 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . They can act as inhibitors, activators, or modulators of their target’s function
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . They have been reported to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it influences. Given the wide range of biological activities exhibited by imidazole derivatives , the effects of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol could potentially be diverse.
生化分析
Biochemical Properties
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction with CDK2 suggests that this compound may influence cell proliferation and apoptosis. Additionally, it may bind to other biomolecules, potentially affecting various metabolic pathways.
Cellular Effects
The effects of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol exerts its effects through binding interactions with key biomolecules. It acts as an inhibitor of CDK2, thereby blocking the phosphorylation of target proteins necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in certain cell types. Additionally, the compound may interact with other enzymes, modulating their activity and influencing various biochemical pathways.
Dosage Effects in Animal Models
The effects of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound may also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues is also influenced by its physicochemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptosis.
属性
IUPAC Name |
2-[1-(2-methoxyethyl)benzimidazol-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,16)12-14-10-6-4-5-7-11(10)15(12)8-9-17-3/h4-7,16H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIVYWUXKDASRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCOC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-5-methyl-2-(methylsulfanyl)-7-(propan-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2517066.png)

![2-[(2-Hydroxyethyl)amino]-2-(3-methoxyphenyl)acetic acid hydrochloride](/img/structure/B2517068.png)

![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-phenyl-3-furonitrile](/img/structure/B2517071.png)

![N-(2,4-difluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517075.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)
![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)
![2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2517086.png)

![1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2517089.png)
